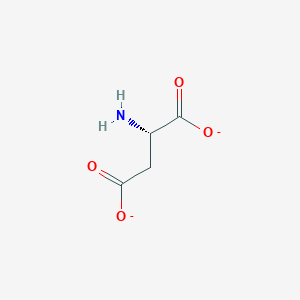

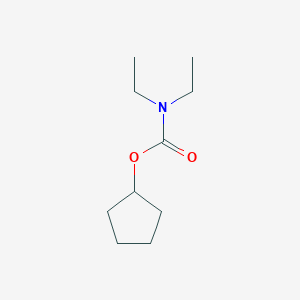

cyclopentyl N,N-diethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl N,N-diethylcarbamate (CPDEC) is a carbamate insecticide that has been extensively studied for its potential use as an insecticide in agricultural and public health settings. CPDEC is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a critical role in the transmission of nerve impulses in insects and other animals.

Mecanismo De Acción

Cyclopentyl N,N-diethylcarbamate acts as a potent inhibitor of AChE, an enzyme that plays a critical role in the transmission of nerve impulses in insects and other animals. By inhibiting AChE, cyclopentyl N,N-diethylcarbamate disrupts the normal functioning of the nervous system, leading to paralysis and death in insects.

Biochemical and Physiological Effects:

cyclopentyl N,N-diethylcarbamate has been shown to have a number of biochemical and physiological effects on insects. In addition to its effects on AChE, cyclopentyl N,N-diethylcarbamate has been shown to inhibit other enzymes involved in insect metabolism, such as esterases and cytochrome P450 enzymes. cyclopentyl N,N-diethylcarbamate has also been shown to disrupt the normal functioning of insect ion channels, leading to changes in the electrical properties of insect neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of cyclopentyl N,N-diethylcarbamate as a research tool is its potency as an inhibitor of AChE. This makes it a useful tool for studying the role of AChE in insect physiology. However, cyclopentyl N,N-diethylcarbamate also has some limitations as a research tool. For example, it is highly toxic to humans and other mammals, which limits its use in laboratory experiments.

Direcciones Futuras

There are a number of future directions for research on cyclopentyl N,N-diethylcarbamate. One area of interest is the development of new synthetic methods for cyclopentyl N,N-diethylcarbamate that are more efficient and environmentally friendly. Another area of interest is the development of new insecticides based on the structure of cyclopentyl N,N-diethylcarbamate that are more effective and less toxic to non-target organisms. Finally, there is a need for more research on the biochemical and physiological effects of cyclopentyl N,N-diethylcarbamate on insects, including its effects on other enzymes and ion channels.

Métodos De Síntesis

Cyclopentyl N,N-diethylcarbamate can be synthesized by reacting cyclopentylamine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.

Aplicaciones Científicas De Investigación

Cyclopentyl N,N-diethylcarbamate has been extensively studied for its potential use as an insecticide in agricultural and public health settings. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. cyclopentyl N,N-diethylcarbamate has also been studied for its potential use as a chemical tool for studying the role of AChE in insect physiology.

Propiedades

Número CAS |

16379-15-0 |

|---|---|

Fórmula molecular |

C10H19NO2 |

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

cyclopentyl N,N-diethylcarbamate |

InChI |

InChI=1S/C10H19NO2/c1-3-11(4-2)10(12)13-9-7-5-6-8-9/h9H,3-8H2,1-2H3 |

Clave InChI |

GWOSHUMBUKZVJV-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)OC1CCCC1 |

SMILES canónico |

CCN(CC)C(=O)OC1CCCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)